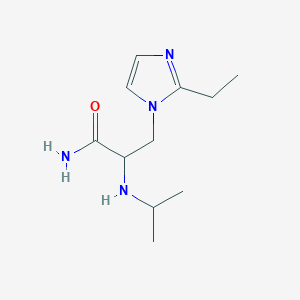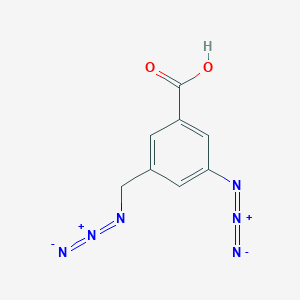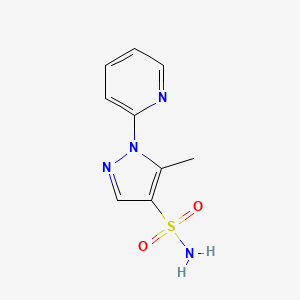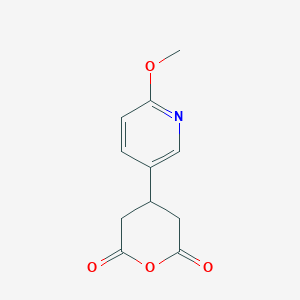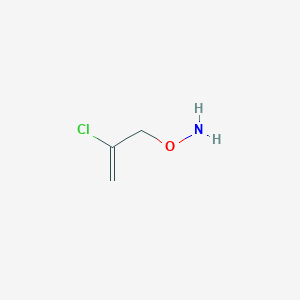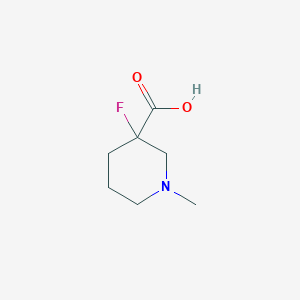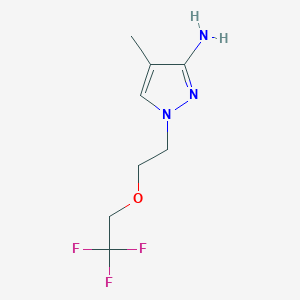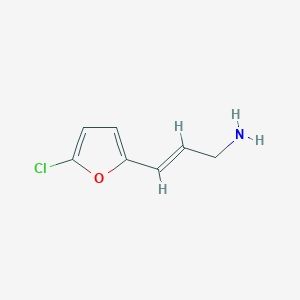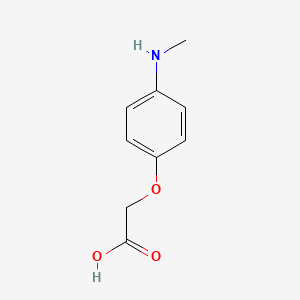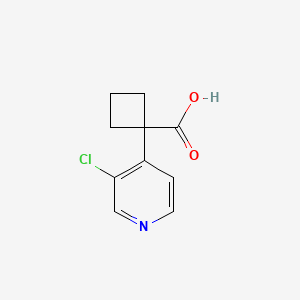
1-(3-Chloropyridin-4-yl)cyclobutane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloropyridin-4-yl)cyclobutane-1-carboxylic acid is an organic compound with a molecular formula of C10H10ClNO2 It is a derivative of pyridine and cyclobutane, featuring a chlorinated pyridine ring attached to a cyclobutane carboxylic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropyridin-4-yl)cyclobutane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloropyridine and cyclobutanone.
Formation of Intermediate: The cyclobutanone is first converted to a cyclobutanone derivative through a series of reactions, including halogenation and nucleophilic substitution.
Coupling Reaction: The intermediate is then coupled with 3-chloropyridine using a suitable coupling reagent, such as a palladium catalyst, under controlled conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and efficiency. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
1-(3-Chloropyridin-4-yl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The chlorinated pyridine ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of cyclobutanone derivatives or carboxylic acids.
Reduction: Formation of cyclobutanol or cyclobutylamine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
科学的研究の応用
1-(3-Chloropyridin-4-yl)cyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
作用機序
The mechanism of action of 1-(3-Chloropyridin-4-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing biochemical pathways. Detailed studies on its mechanism of action are essential to understand its effects and potential therapeutic applications.
類似化合物との比較
Similar Compounds
- 1-(6-Chloropyridin-3-yl)cyclobutane-1-carboxylic acid
- 1-(3-Chloropyridin-2-yl)cyclobutane-1-carboxylic acid
- 1-(3-Chloropyridin-4-yl)cyclobutane-1-carbonitrile
Uniqueness
1-(3-Chloropyridin-4-yl)cyclobutane-1-carboxylic acid is unique due to its specific structural features, such as the position of the chlorine atom on the pyridine ring and the cyclobutane carboxylic acid moiety
特性
分子式 |
C10H10ClNO2 |
|---|---|
分子量 |
211.64 g/mol |
IUPAC名 |
1-(3-chloropyridin-4-yl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C10H10ClNO2/c11-8-6-12-5-2-7(8)10(9(13)14)3-1-4-10/h2,5-6H,1,3-4H2,(H,13,14) |
InChIキー |
PPUCDPSCLQZAHW-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)(C2=C(C=NC=C2)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


